molecular formula C31H36O12 B5029069 1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE

1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE

Cat. No.: B5029069
M. Wt: 600.6 g/mol
InChI Key: PGJJCUPZDYFKIE-UHFFFAOYSA-N
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Description

1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentane backbone with tetraethyl and benzoyloxy groups, making it a subject of interest in synthetic organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 1,5-pentanediol with benzoyl chloride in the presence of a base such as pyridine to form 1,5-bis(benzoyloxy)pentane . This intermediate is then subjected to further esterification with ethyl chloroformate to introduce the tetraethyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace benzoyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1,5,5-TETRAETHYL 1,5-BIS(BENZOYLOXY)PENTANE-1,1,5,5-TETRACARBOXYLATE involves its interaction with molecular targets through its ester and benzoyloxy groups. These functional groups can undergo hydrolysis, releasing active compounds that interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or material science.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tetraethyl 1,5-dibenzoyloxypentane-1,1,5,5-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O12/c1-5-38-26(34)30(27(35)39-6-2,42-24(32)22-16-11-9-12-17-22)20-15-21-31(28(36)40-7-3,29(37)41-8-4)43-25(33)23-18-13-10-14-19-23/h9-14,16-19H,5-8,15,20-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJJCUPZDYFKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1)(C(=O)OCC)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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